17-Hydroxy Capsaicin

Drug Metabolism Pharmacokinetics Cytochrome P450

17-Hydroxy Capsaicin (omega-Hydroxycapsaicin) is a key Phase I metabolite of capsaicin. Its enhanced aqueous solubility and distinct TRPV1 binding profile (reduced potency vs. capsaicin) make it essential for metabolic, ADME, and SAR studies. Procure as a validated analytical standard to ensure experimental accuracy, avoiding inconsistency from generic capsaicinoids.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
CAS No. 69173-71-3
Cat. No. B196125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxy Capsaicin
CAS69173-71-3
Synonyms(6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide;  ω-Hydroxycapsaicin; 
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+
InChIKeyOCVIWAFGWPJVGZ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxy Capsaicin (CAS 69173-71-3): Structural, Metabolic, and Pharmacological Overview for Research Procurement


17-Hydroxy Capsaicin (also known as omega-hydroxycapsaicin, CAS 69173-71-3, C18H27NO4, molecular weight 321.41 g/mol) is a naturally occurring aliphatic hydroxylated metabolite of capsaicin, the principal pungent vanilloid in chili peppers (Capsicum spp.) [1]. It is formally designated as a capsaicinoid derivative, characterized by the addition of a hydroxyl group at the terminal (omega) carbon of the acyl side chain, a modification that significantly alters its physicochemical and biological profile relative to the parent molecule [2]. The compound is recognized as a fully characterized chemical reference standard, compliant with regulatory guidelines, and is employed in analytical, pharmacokinetic, and pharmacological research to elucidate the metabolic fate and comparative bioactivity of capsaicinoids . Its interactions with the transient receptor potential vanilloid type 1 (TRPV1) receptor, although often qualitatively similar to capsaicin, are modulated by the structural change, underscoring its utility in structure-activity relationship (SAR) and metabolic pathway investigations [3].

17-Hydroxy Capsaicin: Why In-Class Substitution is Not Advisable Without Quantitative Comparative Data


While 17-Hydroxy Capsaicin shares a core vanilloid scaffold with other capsaicinoids like capsaicin, dihydrocapsaicin, and 16-hydroxycapsaicin, critical differences in their pharmacokinetic and pharmacodynamic profiles preclude generic interchangeability [1]. The introduction of the terminal hydroxyl group increases molecular polarity and water solubility, fundamentally altering its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to more lipophilic parent compounds . Moreover, although all these compounds interact with the TRPV1 receptor, their binding affinities, activation efficacies, and subsequent desensitization kinetics can vary substantially, leading to divergent biological outcomes in pain models and cellular assays [2]. Consequently, procurement decisions for specific research applications—whether for analytical reference, metabolic tracing, or functional SAR studies—demand a precise understanding of these quantifiable differential attributes to ensure experimental validity and avoid misinterpretation of results.

17-Hydroxy Capsaicin: A Quantitative Evidence Guide for Scientific Selection Versus Capsaicin and Hydroxylated Analogs


Comparative Hepatic Metabolic Profile: 17-Hydroxy Capsaicin as a Major Hydroxylation Product vs. Capsaicin

In vitro metabolism studies using human, rat, and dog hepatic microsomes and S9 fractions identify 17-hydroxycapsaicin as one of three major metabolites of capsaicin, alongside 16-hydroxycapsaicin and 16,17-dehydrocapsaicin [1]. This contrasts with the metabolism of structurally related capsaicinoids like dihydrocapsaicin, where the saturated side chain alters the P450-mediated hydroxylation profile [2].

Drug Metabolism Pharmacokinetics Cytochrome P450

Quantitative TRPV1 Agonist Potency: EC50 Values of 17-Hydroxy Capsaicin's Structural Analog Capsaicinol vs. Capsaicin

While direct EC50 data for 17-hydroxycapsaicin are sparse, its close structural analog capsaicinol (which features a hydroxyl group at the 7-position of the side chain) provides a quantitative benchmark for how hydroxylation modulates TRPV1 activation. Capsaicinol exhibits an EC50 of 1.1 μM for TRPV1 activation, which is approximately 65-fold less potent than capsaicin (EC50 = 0.017 μM) [1]. This potency reduction is accompanied by a maximal efficacy that reaches 75% of that of capsaicin [1].

TRPV1 Agonist Pain Research Structure-Activity Relationship

Differential Pharmacological Implications: Detoxification vs. Bioactivation Potential of Omega-Hydroxycapsaicin

Studies indicate that aliphatic hydroxylation, yielding metabolites like omega-hydroxycapsaicin (17-hydroxycapsaicin), represents a detoxification pathway for capsaicinoids. In contrast to capsaicin, which irreversibly inhibits hepatic drug-metabolizing enzymes (prolonging pentobarbital sleeping time in rats), omega-hydroxycapsaicin does not exhibit this inhibitory effect [1].

Toxicology Detoxification Drug-Drug Interactions

Improved Synthetic Accessibility and Purity for Research-Grade Supply of 17-Hydroxy Capsaicin

A practical, straightforward synthetic route for 17-hydroxycapsaicin has been established, enabling the production of high-purity material for pharmacokinetic and bioactivity studies [1]. This contrasts with the more complex and often lower-yielding isolations from natural sources or the challenging synthesis of certain other hydroxylated metabolites. The described amidation-based synthesis is efficient and yields product suitable for use as an analytical reference standard .

Synthetic Chemistry Analytical Standard Metabolite Synthesis

Enhanced Solubility and Altered Pharmacokinetic Profile of 17-Hydroxy Capsaicin Relative to Capsaicin

The introduction of a hydroxyl group at the terminal carbon of capsaicin's acyl chain increases molecular polarity, resulting in significantly improved water solubility compared to the parent compound [1]. This physicochemical change facilitates its formulation for in vivo administration and enhances its clearance via conjugation and excretion .

Formulation Development Pharmacokinetics Drug Delivery

17-Hydroxy Capsaicin: Recommended Research and Analytical Application Scenarios Based on Differential Evidence


Quantitative Bioanalysis of Capsaicin Metabolites in Pharmacokinetic and ADME Studies

Given its confirmed identity as a major Phase I metabolite of capsaicin across species [5], 17-hydroxycapsaicin is an essential analytical standard for developing and validating LC-MS/MS methods to quantify capsaicin metabolism. Its inclusion ensures accurate identification and quantification of hydroxylation products in plasma, urine, and tissue samples, which is critical for understanding the bioavailability and clearance of capsaicin-based therapeutics. The compound's high purity and synthetic accessibility further support its routine use as a calibration and quality control standard [2].

Structure-Activity Relationship (SAR) Studies of TRPV1 Agonists

The significant reduction in TRPV1 agonist potency observed for the closely related analog capsaicinol (EC50 = 1.1 μM vs. capsaicin's 0.017 μM) [5] positions 17-hydroxycapsaicin as a key comparator in SAR investigations. Researchers can utilize 17-hydroxycapsaicin to probe the steric and electronic requirements of the TRPV1 binding pocket, particularly the role of the terminal side chain. Its diminished potency and potentially altered efficacy profile make it a valuable tool for mapping the pharmacophore and designing novel TRPV1 ligands with tailored agonist or antagonist properties.

Toxicological and Drug-Drug Interaction Screening

Based on evidence that omega-hydroxycapsaicin lacks the hepatic enzyme inhibitory activity of capsaicin [5], this compound serves as a critical control and test article in toxicological assessments. It can be used to differentiate the off-target effects of the parent compound from those of its primary metabolites. Furthermore, its use in drug-drug interaction (DDI) studies can help predict the safety profile of capsaicin-containing products by evaluating whether the metabolites contribute to or mitigate the inhibition of cytochrome P450 enzymes.

Formulation and Drug Delivery Development

The enhanced water solubility conferred by the omega-hydroxyl group [5] makes 17-hydroxycapsaicin a preferred candidate over capsaicin for developing aqueous-based formulations. This property is particularly advantageous for preparing solutions for in vitro cell culture assays, in vivo dosing via intravenous or intraperitoneal routes, and for designing novel delivery systems aimed at improving the poor solubility and bioavailability of capsaicinoids. Its use can circumvent the need for complex and potentially confounding solvent systems.

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